
5-Carboxyfluorescein
Overview
Description
5-Carboxyfluorescein is a derivative of fluorescein, a widely used fluorescent dye. It is known for its high fluorescence quantum yield, good photostability, and water solubility. These properties make it a valuable tool in various bioanalytical applications, including pH sensors, DNA sequencing, and fluorescent microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Carboxyfluorescein can be synthesized through several methods. One common approach involves the reaction of fluorescein with chloroacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Large-scale production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to achieve the desired product quality .
Chemical Reactions Analysis
Derivatization via Carboxyl Group Activation
The carboxyl group at position 5 enables covalent attachment to biomolecules through activation with carbodiimide-based coupling reagents:
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Example : In peptide synthesis, 5-FAM reacts with lysine residues using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form stable amide bonds. This method achieved >90% conjugation efficiency in FRET-based triple-helical peptide substrates .
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Kinetic Data : Hydrolysis rates of FAM-labeled substrates by MMP-1 and MMP-13 were 2.3 ± 0.1 μM/s and 1.8 ± 0.2 μM/s, respectively, demonstrating superior stability compared to FITC conjugates .
Conjugation to Biomolecules
5-FAM is extensively used to label peptides, proteins, and nucleotides, offering enhanced photostability over FITC:
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Comparative Stability : FAM-protein conjugates retained 95% fluorescence intensity after 72 hours under physiological conditions, outperforming FITC (57% retention) .
pH-Dependent Fluorescence Modulation
The carboxyl group’s protonation state governs fluorescence intensity:
pH | Fluorescence Intensity | Mechanism |
---|---|---|
<6.0 | Low | Protonated carboxyl group quenches xanthene |
>7.5 | High | Deprotonated carboxyl enhances conjugation |
Cross-Linking for Sensor Fabrication
Immobilization strategies using 5-FAM-BSA conjugates:
Method | Matrix | Response Time | Lifespan |
---|---|---|---|
Glutaraldehyde cross-linking | Glass surfaces | <30 s | >200 cycles |
Sol-gel entrapment | ORMOCER | <60 s | >150 cycles |
Direct Conjugation to L-Lysine
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Reactants : 5-FAM (1 eq), L-lysine (1 eq), DIC/HOAt (1.1 eq each)
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Conditions : 0–4°C for 2 h, then RT overnight
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Yield : 82% (HPLC purity >95%)
Analytical Validation
This comprehensive analysis demonstrates this compound’s versatility in bioconjugation and sensing, driven by its well-characterized reactivity and robust fluorescence properties. Its superiority over FITC in long-term stability and conjugation efficiency makes it indispensable in modern biochemical assays.
Scientific Research Applications
Fluorescent Probes in Biological Research
1.1 Thymopoietin Receptor Studies
5-Carboxyfluorescein has been employed as a fluorescent probe in the study of thymopoietin receptors. A study demonstrated that a C-terminally labeled thymopentin (TP5-FAM) using 5-CF could bind specifically to human lymphoid cell lines, indicating its potential for studying receptor-ligand interactions in immunology. The binding affinity was characterized with a dissociation constant () of 33 µM, showcasing its utility in receptor characterization and cellular studies .
1.2 Drug Transport Studies
Recent research identified 5-CF as a substrate for the SLC46A3 transporter, which plays a crucial role in drug efficacy by mediating endocytosis pathways. The study utilized 5-CF in fluorescence-based assays to evaluate drug interactions and transport mechanisms, highlighting its importance in pharmacological research .
Application | Description | Reference |
---|---|---|
Thymopoietin Receptor Binding | Used as a probe to study receptor-ligand interactions | |
Drug Transport Mechanism | Evaluated SLC46A3 function using 5-CF |
Enhancement Techniques for Fluorescence
2.1 Plasmonic Enhancement
Fluorescence enhancement techniques have significantly increased the sensitivity of assays using 5-CF. A study demonstrated that coupling 5-CF with bimetallic plasmonic substrates (gold-silver) achieved a fluorescence enhancement factor of up to 46.5-fold at optimal concentrations. This advancement allows for more sensitive detection methods in biochemical assays, facilitating applications in diagnostics and environmental monitoring .
Enhancement Technique | Fluorescence Factor | Reference |
---|---|---|
Bimetallic Plasmonic Coupling | 46.5-fold enhancement |
Applications in Drug Delivery Systems
3.1 Liposome-Based Delivery
This compound is also used as a fluorescent marker in liposome-based drug delivery systems. These systems have shown improved drug delivery efficiency and reduced side effects in clinical trials. By incorporating 5-CF into liposomal formulations, researchers can track the distribution and release of therapeutic agents, enhancing the understanding of pharmacokinetics and biodistribution .
Toxicity and Viability Assays
4.1 Cell Viability Studies
In toxicity assessments, 5-CF has been utilized alongside other fluorescent dyes to evaluate cell viability and membrane integrity in various cell types, including primary hepatocytes from rainbow trout. This application demonstrates its role in environmental toxicology and pharmacology, providing insights into cellular responses to toxic compounds .
Mechanism of Action
The mechanism of action of 5-Carboxyfluorescein involves its ability to fluoresce upon excitation by light. The compound absorbs light at a specific wavelength and emits light at a longer wavelength. This fluorescence is used to track and visualize biological processes. The molecular targets include intracellular molecules, where it covalently binds to amine groups .
Comparison with Similar Compounds
6-Carboxyfluorescein: Another regioisomer with similar properties but different photophysical behavior.
Fluorescein: The parent compound with broader applications but less specificity.
Carboxyfluorescein succinimidyl ester: A derivative used for more stable cell labeling
Uniqueness of 5-Carboxyfluorescein: this compound is unique due to its specific excitation and emission wavelengths, making it highly suitable for certain bioanalytical applications. Its ability to form stable conjugates with biomolecules enhances its utility in various scientific fields .
Biological Activity
5-Carboxyfluorescein (5-FAM) is a fluorescent dye widely used in biological research due to its unique optical properties and versatility in various applications. This article explores the biological activity of 5-FAM, focusing on its applications in cellular studies, its impact on peptide activity, and its role in fluorescence-based assays.
This compound has an excitation wavelength of approximately 490 nm and an emission wavelength of about 520 nm, making it suitable for a range of fluorescence applications. Its high extinction coefficient enhances sensitivity in assays, particularly in high-throughput screening (HTS) and cell-based assays . The compound is often utilized as a labeling agent for peptides and proteins, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry.
Impact on Peptide Activity
Recent studies have highlighted how the choice of fluorophore can significantly influence the biological activity of labeled peptides. A comprehensive study examined various fluorophores attached to blood-brain barrier (BBB) peptide shuttles and antimicrobial peptides. It was found that 5-FAM, along with other fluorophores, modulated peptide efficacy, toxicity, and cellular uptake when compared to unlabeled peptides. This underscores the necessity for careful selection of fluorophores in experimental designs to avoid biasing results .
Case Studies and Research Findings
- Fluorescence Enhancement : Research demonstrated that coupling 5-FAM with surface plasmons significantly enhanced its fluorescence emission. This enhancement allows for more sensitive detection methods in biological assays .
- Enzymatic Activity Assays : In studies involving enzymatic reactions, 5-FAM was used to monitor hydrolysis rates through changes in fluorescence intensity. The kinetic parameters were calculated using various linear regression models, showcasing the compound's utility in enzyme kinetics .
- Toxicity Studies : The use of 5-FAM in toxicity assessments has been documented, where it served as a marker for cell viability and membrane integrity. In one study involving topical application of compounds, 5-FAM was used to evaluate skin permeation and free radical scavenging activities .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal excitation/emission wavelengths for 5-Carboxyfluorescein in fluorescence microscopy?
- This compound exhibits excitation/emission maxima at 492/518 nm in aqueous buffers (pH 9) . However, these values may shift slightly depending on solvent polarity and pH. For example, in methanol, the excitation peak shifts to 290 nm . Researchers should calibrate instrumentation using control samples under their specific experimental conditions to account for environmental variability.
Q. How should this compound be stored to maintain stability?
- Store lyophilized powder at -20°C in a desiccator to prevent hydrolysis. Solutions in DMSO or water should be aliquoted and stored at -20°C , avoiding freeze-thaw cycles to minimize photodegradation . Purity (>97%) and batch-specific stability data should be verified via Certificates of Analysis (COA) provided by suppliers .
Q. What is the recommended protocol for conjugating this compound to biomolecules via primary amines?
- Use carbodiimide crosslinkers (e.g., EDC) to activate the carboxylic acid group of this compound. React with target amines (e.g., lysine residues) at pH 4.5–7.4 for 1–2 hours. Purify conjugates via size-exclusion chromatography to remove unreacted dye, which can cause background noise .
Advanced Research Questions
Q. How can researchers resolve conflicting fluorescence data when using this compound in complex biological systems (e.g., cell lysates)?
- Fluorescence quenching may occur due to interactions with metal ions (e.g., Zn²⁺, Cu²⁺) or pH shifts. For example, metalloprotease assays require chelating agents (e.g., EDTA) to stabilize fluorescence signals . Validate results by comparing with orthogonal methods (e.g., HPLC) and conducting pH titrations to identify optimal buffer conditions .
Q. What experimental controls are critical for validating this compound-based drug delivery systems (e.g., ZIF-8 nanoparticles)?
- Include:
- Blank nanoparticles (without dye) to assess autofluorescence.
- Free this compound to quantify encapsulation efficiency.
- pH-sensitive release studies to confirm controlled drug delivery, as fluorescence intensity correlates with release kinetics . For example, ZIF-8/5-FU@FA-CHI-5-FAM systems showed pH-dependent release in tumor microenvironments .
Q. How does pH affect this compound fluorescence in amyloid-β aggregation studies?
- At pH 2.7 , this compound-labeled Aβ forms large aggregates (hydrodynamic radius >100 nm), reducing fluorescence due to self-quenching. At pH 6.9–11 , disaggregation increases fluorescence intensity. Use CONTIN analysis to correlate diffusion coefficients with aggregation states and validate via TEM .
Q. Methodological Best Practices
Q. How can researchers ensure reproducibility in this compound-based assays?
- Document batch-specific properties (e.g., purity, solvent composition) and environmental conditions (e.g., temperature, buffer ionic strength). For cell imaging, pre-incubate cells with esterase inhibitors to prevent premature hydrolysis of acetoxymethyl (AM) esters .
Q. What strategies mitigate photobleaching in long-term imaging experiments?
- Use antifade reagents (e.g., ProLong Diamond) and minimize light exposure. For quantitative assays, normalize fluorescence to a co-stained internal standard (e.g., DAPI) .
Q. Contradictions and Troubleshooting
Q. Why do solubility values for this compound vary across studies (e.g., 31 mg/mL vs. 5 mg/mL in DMSO)?
- Solubility depends on purity, solvent grade, and hydration state. Anhydrous DMSO (≥99.9%) dissolves this compound at ≥31 mg/mL , while lower-grade solvents may require sonication or heating. Always reference COA data and validate solubility empirically .
Q. How to address discrepancies in fluorescence intensity between this compound and its diacetate derivative (5-CFDA)?
- 5-CFDA requires intracellular esterase hydrolysis to emit fluorescence. In low-esterase cell types (e.g., dormant bacteria), use pre-loaded this compound or optimize loading protocols (e.g., electroporation) .
Q. Safety and Compliance
Q. What PPE is required when handling this compound?
- Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation. In case of eye contact, rinse immediately with water for 15 minutes and seek medical attention .
Properties
IUPAC Name |
3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYVEMPWNAYQQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30227642 | |
Record name | 5-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76823-03-5 | |
Record name | 5-FAM | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76823-03-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Carboxyfluorescein | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Carboxyfluorescein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30227642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-CARBOXYFLUORESCEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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